4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in the compound imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a chlorinated pyridine derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated pyridine ring can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), and alkoxides (RO-) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethoxy)pyridin-2-amine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is unique due to the presence of both an amino group and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClF3N2O2 |
---|---|
Molecular Weight |
228.55 g/mol |
IUPAC Name |
4-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-5-4(13)3(11)2(1-12-5)14-6(8,9)10/h1,13H,(H2,11,12) |
InChI Key |
UGUQEMQVCQENDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)O)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.